3-Phenyldecane

Environmental Chemistry Fugacity Modeling Atmospheric Chemistry

3-Phenyldecane (CAS 4621-36-7) is a C16 linear alkylbenzene (LAB) consisting of a decane backbone with a phenyl group substituted at the 3-position. It is a natural metabolite found in Vitis vinifera (common grapevine).

Molecular Formula C16H26
Molecular Weight 218.38 g/mol
CAS No. 4621-36-7
Cat. No. B1217177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyldecane
CAS4621-36-7
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC)C1=CC=CC=C1
InChIInChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3
InChIKeyPYVIFMPVFLOTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyldecane (CAS 4621-36-7): Technical Baseline for Procurement and Research Selection


3-Phenyldecane (CAS 4621-36-7) is a C16 linear alkylbenzene (LAB) consisting of a decane backbone with a phenyl group substituted at the 3-position [1]. It is a natural metabolite found in Vitis vinifera (common grapevine) . Key physicochemical properties include a molecular weight of 218.38 g/mol, a predicted boiling point of 289.1±7.0 °C, and a predicted density of 0.856±0.06 g/cm³ [2]. As a positional isomer within the phenyldecane family, its specific substitution pattern confers distinct physical, chemical, and biological behaviors that are critical for accurate experimental design and industrial application.

Why 3-Phenyldecane Cannot Be Replaced by Other Linear Alkylbenzenes or Phenyldecane Isomers


Generic substitution of 3-Phenyldecane with other linear alkylbenzenes (LABs) or even other phenyldecane positional isomers (e.g., 2-, 4-, 5-phenyldecane) is scientifically unsound. The position of the phenyl attachment on the alkyl chain dictates critical performance metrics including biodegradation rates, isomer selectivity in catalytic synthesis, and physicochemical properties such as hydrophobicity (logP) and Henry's Law constants [1][2]. For instance, in LAB sulfonate production, the 2-phenyl isomer is preferred for its superior biodegradability and solubility [2]. Consequently, the specific 3-phenyl substitution pattern of this compound results in a unique profile that is not interchangeable with its isomers or other LAB homologs, directly impacting the validity and reproducibility of research outcomes and industrial processes [3].

Quantitative Differentiation of 3-Phenyldecane from Its Closest Analogs


Henry's Law Constant: Quantifying Air-Water Partitioning vs. Other Linear Alkylbenzenes

3-Phenyldecane exhibits a specific Henry's law solubility constant (Hscp) at 298.15 K, which quantifies its air-water partitioning behavior. This value is directly measurable and differs from other C9-C14 linear alkylbenzenes, allowing for accurate environmental fate modeling [1]. The provided data allows a researcher to directly compare 3-phenyldecane's volatility from aqueous solution against its homologs and isomers.

Environmental Chemistry Fugacity Modeling Atmospheric Chemistry

Biodegradation Potential: Unique Substrate for Microbial Growth vs. Non-Sustaining Phenylalkanes

3-Phenyldecane (reported as 'phenyldecane') supports the growth of Burkholderia cepacia ATCC 29351 as a sole carbon source, a property not shared by all phenylalkanes [1]. In a study testing 33 aromatic hydrocarbons, B. cepacia grew on 15 compounds, including phenyldecane, while failing to grow on others like 1-phenylheptane and 2-phenylpropionic acid. This binary growth/no-growth result provides a clear, functional differentiation between structurally similar compounds.

Bioremediation Microbial Metabolism Environmental Biotechnology

Isomer Distribution in LAB Synthesis: Defined Reactivity Compared to 2-Phenyldecane

In the catalytic synthesis of linear alkylbenzenes (LABs), a mixture of positional isomers is produced. The 2-phenyl isomer is typically the major product and is industrially preferred for its high biodegradability and solubility [1]. 3-Phenyldecane is a minor but quantifiable byproduct, and its relative abundance is a key performance indicator for catalyst selectivity. A study on zeolite-Y catalysts for toluene alkylation with 1-decene explicitly monitored the selectivity to the 2-phenyldecane isomer, demonstrating the importance of distinguishing between isomers [2].

Catalysis Industrial Chemistry Surfactant Production

Kovats Retention Index: Definitive GC Identification vs. Isomers and Homologs

3-Phenyldecane possesses a specific and reproducible Kovats retention index, enabling its unambiguous identification in complex mixtures by gas chromatography. A reported value on an OV-101 column is 1560 [1]. This value is distinct from other phenyldecane isomers and alkylbenzene homologs, making it a critical reference standard for analytical method development and validation.

Analytical Chemistry Gas Chromatography Environmental Analysis

High-Value Application Scenarios for 3-Phenyldecane Based on Differentiated Evidence


Environmental Fate and Transport Modeling

Procure 3-Phenyldecane as an authentic reference standard to generate or validate environmental partition coefficients. The specific Henry's Law constant (1.1 × 10⁻⁴ mol/(m³ Pa) at 298.15 K) [1] and octanol-water partition coefficient (experimental log Kow = 7.00) [2] for this isomer are critical for constructing accurate fugacity models. Using these values instead of estimates for 'generic linear alkylbenzenes' will significantly reduce uncertainty in predicting the compound's distribution in air, water, soil, and biota.

Microbial Degradation and Bioremediation Studies

Use 3-Phenyldecane as a selective carbon source to isolate or characterize microbial strains capable of degrading specific phenylalkane isomers. The evidence shows that Burkholderia cepacia ATCC 29351 can utilize it for growth, while many structurally similar compounds cannot [1]. This property makes 3-phenyldecane a valuable tool for enriching consortia with specific catabolic capabilities, studying inducible enzyme systems, and developing bioremediation strategies for sites contaminated with specific linear alkylbenzene mixtures.

Analytical Method Development and Validation

Utilize high-purity 3-Phenyldecane as a certified reference material for gas chromatography (GC) and GC-mass spectrometry (GC-MS) analysis. Its established Kovats retention index of 1560 on an OV-101 column [1] allows for the development of robust, reproducible methods to separate and quantify it in complex matrices such as environmental samples, industrial process streams, or biological tissues, distinguishing it from co-occurring LAB isomers.

Catalyst Screening and Optimization for LAB Synthesis

Employ 3-Phenyldecane as an analytical standard to monitor isomer distribution during the catalytic synthesis of linear alkylbenzenes. As a minor but defined byproduct in reactions targeting the 2-phenyl isomer [1], its quantification is essential for evaluating catalyst selectivity, optimizing reaction conditions (e.g., temperature, pressure), and benchmarking new catalyst formulations against established zeolite or solid acid systems [2].

Technical Documentation Hub

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